N-(2-chlorobenzyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(2-chlorobenzyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a trifluoromethoxy phenyl group at position 2 and a 2-chlorobenzyl carboxamide moiety at position 3. Tetrazoles are nitrogen-rich heterocycles valued for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing pharmacokinetic properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O2/c17-13-4-2-1-3-10(13)9-21-15(26)14-22-24-25(23-14)11-5-7-12(8-6-11)27-16(18,19)20/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZDKJBNGFCUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 2-(4-(trifluoromethoxy)phenyl)acetonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction. The tetrazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the tetrazole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while nitration could introduce nitro groups onto the aromatic rings.
Scientific Research Applications
The compound has been investigated for its anticancer properties, particularly its ability to inhibit tubulin polymerization. Tubulin is a key protein involved in cell division, and compounds that affect its function can be valuable in cancer treatment.
- Antitumor Activity : Research indicates that tetrazole derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against human ovarian and colon cancer cell lines, indicating potent antitumor activity .
- Mechanism of Action : The mechanism often involves binding to the colchicine site of beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . This makes such compounds promising candidates for further development as anticancer agents.
Agricultural Applications
Beyond medicinal uses, N-(2-chlorobenzyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has potential applications in agriculture as a crop protection agent.
- Pesticidal Properties : Compounds that share structural similarities with this tetrazole derivative have been shown to possess insecticidal and fungicidal properties. The incorporation of trifluoromethoxy groups often enhances biological activity due to increased lipophilicity and improved penetration into plant tissues .
- Field Studies : Preliminary field studies suggest that such compounds can effectively control pest populations while minimizing harm to beneficial insects. This dual action makes them suitable candidates for integrated pest management strategies.
Case Studies
Several case studies illustrate the effectiveness of tetrazole derivatives in both medicinal and agricultural contexts:
- Case Study 1 : A study examining a series of tetrazole derivatives reported that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The best-performing compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Case Study 2 : In agricultural trials, a related tetrazole compound demonstrated effective control over aphid populations on crops while showing low toxicity to non-target species. This highlights its potential as a sustainable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
Tetrazole vs. Triazole Derivatives
- Triazole Derivatives (): 1,2,4-Triazole-3-thiones exhibit tautomerism between thiol and thione forms, confirmed via IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, tetrazoles lack tautomeric flexibility due to their four-nitrogen structure, which enhances rigidity and metabolic resistance.
- Biological Implications: Triazoles are commonly used in antifungal agents (e.g., fluconazole), whereas tetrazoles are prevalent in antihypertensive drugs (e.g., losartan), highlighting core-dependent therapeutic applications.
Tetrazole vs. Thiophene/Thiazole Carboxamides
- Nitrothiophene Carboxamides (): Thiophene-based compounds (e.g., C16H10F3N3O4S2) showed antibacterial activity, with nitro groups enhancing electrophilicity for target interaction . Tetrazoles, however, offer superior metabolic stability compared to thiophenes, which may degrade via oxidative pathways.
- Thiazole Carboxamides (): BMS-354825, a thiazole carboxamide, inhibits Src/Abl kinases via its planar heterocycle and carboxamide linkage. Tetrazoles, with larger ring size and higher polarity, may exhibit distinct binding profiles due to steric and electronic differences .
Substituent Effects
- Trifluoromethoxy vs. Sulfonyl/Halogen Groups: The trifluoromethoxy group in the target compound enhances electron-withdrawing effects and lipophilicity compared to sulfonyl groups in triazoles () or halogens in nitrothiophenes (). These properties can modulate membrane permeability and target selectivity.
- Chlorobenzyl vs. Piperazinyl Substituents: The chlorobenzyl moiety in the target compound contrasts with the piperazinyl-hydroxyethyl group in BMS-354825 (). While the former may enhance blood-brain barrier penetration, the latter improves solubility via hydrophilic interactions .
Analytical Characterization
- Spectroscopic Techniques:
- IR Spectroscopy: Used to confirm carbonyl (C=O at 1663–1682 cm⁻¹) and thione (C=S at 1243–1258 cm⁻¹) groups in triazoles (). For tetrazoles, absence of C=O bands would confirm cyclization.
- NMR/MS: 1H-NMR and 13C-NMR () resolve substituent effects, while LCMS () validates molecular weight and purity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Solubility (mg/mL)* |
|---|---|---|---|
| Trifluoromethoxy | Strongly electron-withdrawing | ↑ | ↓ (hydrophobic) |
| Sulfonyl (Triazoles) | Electron-withdrawing | ↑↑ | ↓↓ |
| Chlorobenzyl | Moderate electron-withdrawing | ↑↑ | ↓ |
| Piperazinyl-hydroxyethyl | Electron-donating | ↓ | ↑↑ (hydrophilic) |
*Estimated based on substituent contributions.
Biological Activity
N-(2-chlorobenzyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. Research indicates that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, significantly increasing the population of cells in this phase after treatment. For instance, a related compound demonstrated an increase from 22.2% to 63.0% in the G2/M population after 12 hours of exposure .
- Apoptosis Induction : Evidence suggests that treatment with tetrazole derivatives leads to increased sub-G1 populations, indicating apoptosis. For example, IC50 values for growth inhibition against different cancer cell lines ranged from 0.090 μM to 0.650 μM .
Neuroprotective Effects
The neuroprotective capabilities of this compound have also been explored. Studies indicate that it may exhibit anti-inflammatory properties and protect against neurotoxicity.
- Mechanism of Action : The compound's neuroprotective effects are thought to arise from its ability to inhibit the NF-κB signaling pathway and reduce reactive oxygen species (ROS) production. This suggests a mechanism where it mitigates oxidative stress and inflammation, which are critical in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The biological activity of tetrazole derivatives is influenced by their structural components. Key findings include:
- The presence of halogen substituents (like chlorine) enhances activity against certain targets.
- The trifluoromethoxy group contributes positively to the pharmacokinetic properties, improving bioavailability and efficacy .
Study 1: Anticancer Efficacy
In a study investigating various tetrazole derivatives, this compound exhibited significant growth inhibition across multiple human cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with tubulin .
Study 2: Neuroprotective Activity
Another research effort focused on evaluating the neuroprotective properties of the compound in models of Alzheimer's disease. The results indicated that it significantly improved cognitive function in scopolamine-induced memory impairment models, supporting its potential as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
